molecular formula C19H16Cl2N2O2S B2552884 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide CAS No. 327063-15-0

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2552884
CAS No.: 327063-15-0
M. Wt: 407.31
InChI Key: DMZWUWUKKZJAEU-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • A study on a similar compound, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, detailed its synthesis and chemical structure, including NMR analysis to determine its isomeric composition and tautomeric ratios (Li Ying-jun, 2012).

Anticancer Applications

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including similar compounds, demonstrated their potential as anticancer agents. Certain derivatives exhibited high selectivity and induced apoptosis in human lung adenocarcinoma cells (A. Evren et al., 2019).

Anti-Inflammatory Activity

  • Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showed significant anti-inflammatory activity in synthesized compounds (K. Sunder, Jayapal Maleraju, 2013).

Metabolic Stability Enhancement

  • An investigation into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors found that modifications to similar compounds could enhance metabolic stability and efficacy (Markian M Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs suggested their potential use as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency. These compounds also showed interactions with Cyclooxygenase 1 (COX1) in molecular docking studies (Y. Mary et al., 2020).

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-2-5-14(6-3-12)25-11-18(24)23-19-22-10-15(26-19)8-13-4-7-16(20)17(21)9-13/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZWUWUKKZJAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.